molecular formula C23H25N7O3 B2808552 N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide CAS No. 1013986-53-2

N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide

Cat. No.: B2808552
CAS No.: 1013986-53-2
M. Wt: 447.499
InChI Key: CWNNFTIHMLHYLU-UHFFFAOYSA-N
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Description

N1-(2-(1H-indol-3-yl)ethyl)-N2-(1-(4-isopropyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)oxalamide is a useful research compound. Its molecular formula is C23H25N7O3 and its molecular weight is 447.499. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Heterocyclic compounds similar to the given structure, such as pyrazole derivatives, have been synthesized and characterized, revealing insights into their molecular structure and properties. These compounds have been analyzed using techniques like FT-IR, UV–visible spectroscopy, proton NMR, mass spectroscopy, and X-ray crystallography, which provide detailed information on their molecular frameworks and potential for various applications (Titi et al., 2020).

Antimicrobial Activity

  • Several studies have focused on the antimicrobial properties of compounds structurally related to the specified molecule. For instance, novel dihydropyrimidines were evaluated for their in vitro antitubercular activity against Mycobacterium tuberculosis, highlighting the potential of these compounds as antitubercular agents (Trivedi et al., 2010). Furthermore, novel pyrazole derivatives have shown significant antimicrobial activity, suggesting their potential as antimicrobial agents (Hafez et al., 2016).

Anticancer Activity

  • Research on pyrazolopyrimidinyl derivatives and related compounds has unveiled their potential as anticancer agents. These studies involve the synthesis and biological evaluation of various derivatives, revealing their efficacy against different cancer cell lines, and providing a foundation for the development of new anticancer therapeutics (Rahmouni et al., 2016).

Antiviral and Enzyme Inhibition

  • Certain derivatives related to the given compound have been identified as potent inhibitors of specific enzymes, such as dihydroorotate dehydrogenase (DHODH), which is involved in pyrimidine biosynthesis. This inhibition activity is linked to antiviral properties, offering a pathway for the development of new antiviral drugs (Munier-Lehmann et al., 2015).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. It’s worth noting that indole derivatives have been found to bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.

Mode of Action

Indole derivatives are known to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Indole derivatives are known to interact with a variety of biochemical pathways, influencing processes such as inflammation, viral replication, cancer cell proliferation, and more .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the wide range of biological activities exhibited by indole derivatives , it’s possible that this compound could have similar effects.

Properties

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-N'-[5-methyl-2-(6-oxo-4-propan-2-yl-1H-pyrimidin-2-yl)pyrazol-3-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N7O3/c1-13(2)18-11-20(31)28-23(26-18)30-19(10-14(3)29-30)27-22(33)21(32)24-9-8-15-12-25-17-7-5-4-6-16(15)17/h4-7,10-13,25H,8-9H2,1-3H3,(H,24,32)(H,27,33)(H,26,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWNNFTIHMLHYLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C(=O)NCCC2=CNC3=CC=CC=C32)C4=NC(=CC(=O)N4)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N7O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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